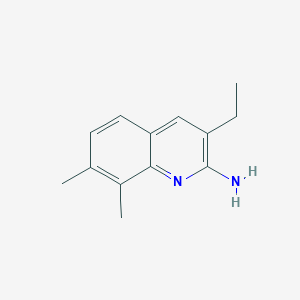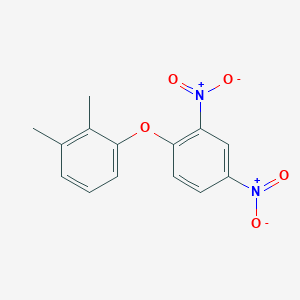
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene is an organic compound characterized by the presence of a dinitrophenoxy group attached to a dimethylbenzene core
Méthodes De Préparation
The synthesis of 1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene typically involves the reaction of 2,4-dinitrochlorobenzene with an appropriate alcohol or phenol derivative under specific conditions. One common method involves reacting 2,4-dinitrochlorobenzene with an alkali metal alcoholate in a non-polar, inert solvent at temperatures ranging from -25°C to 50°C . This reaction yields the desired dinitrophenyl ether with high specificity.
Analyse Des Réactions Chimiques
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, leading to the formation of amine derivatives.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Industry: It is used in the production of plasticizers for propellants and other polymer-based materials.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in biological systems, it can act as a fluorescent probe by binding to target molecules and emitting fluorescence upon excitation . The pathways involved in its action depend on the specific application and target molecules.
Comparaison Avec Des Composés Similaires
1-(2,4-Dinitrophenoxy)-2,3-dimethylbenzene can be compared with other similar compounds, such as:
2,4-Dinitrophenol: Known for its use in explosives and as a pesticide, 2,4-dinitrophenol has a similar nitro group arrangement but differs in its applications and toxicity.
2,4-Dinitrophenoxy ethanol: Used as a plasticizer in propellants, this compound shares the dinitrophenoxy group but has different physical and chemical properties.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
3761-24-8 |
|---|---|
Formule moléculaire |
C14H12N2O5 |
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
1-(2,4-dinitrophenoxy)-2,3-dimethylbenzene |
InChI |
InChI=1S/C14H12N2O5/c1-9-4-3-5-13(10(9)2)21-14-7-6-11(15(17)18)8-12(14)16(19)20/h3-8H,1-2H3 |
Clé InChI |
FMNQDRHTAPQIRV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)
![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)
![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)
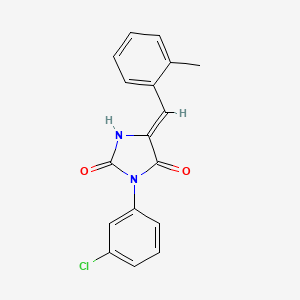
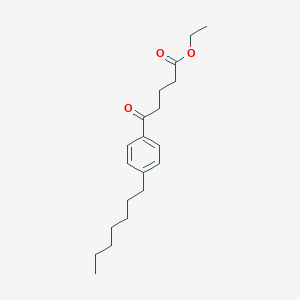
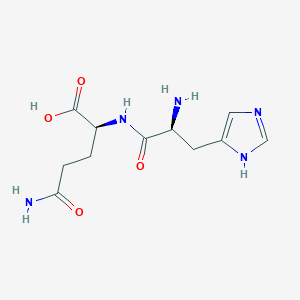
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)

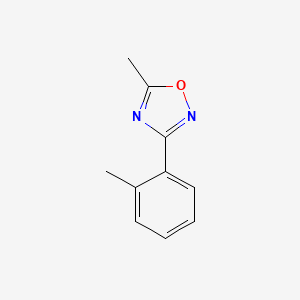
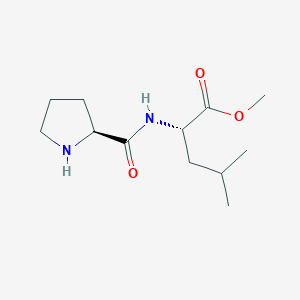
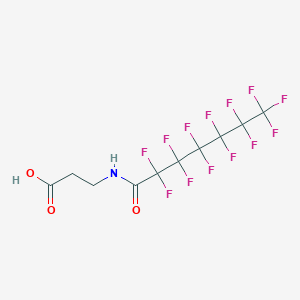

![O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester](/img/structure/B14142758.png)
